molecular formula C14H9Br2ClN2O2 B6085698 4-bromo-N-[(Z)-(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]benzamide

4-bromo-N-[(Z)-(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]benzamide

Cat. No.: B6085698
M. Wt: 432.49 g/mol
InChI Key: ZTBNLRGCTUYBNV-WSVATBPTSA-N
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Description

4-bromo-N-[(Z)-(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(Z)-(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzoyl chloride and 5-bromo-3-chloro-2-hydroxybenzaldehyde.

    Formation of Schiff Base: The key step in the synthesis is the formation of a Schiff base by reacting 4-bromobenzoyl chloride with 5-bromo-3-chloro-2-hydroxybenzaldehyde in the presence of a suitable base, such as triethylamine. This reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.

    Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, may be optimized to enhance yield and efficiency. Additionally, automated processes and continuous flow reactors may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(Z)-(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The presence of bromine and chlorine atoms makes this compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.

    Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes. Reagents such as potassium permanganate or chromium trioxide are typically used for oxidation.

    Reduction Reactions: The compound can also undergo reduction reactions to form amines or alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction reactions can produce various functionalized compounds.

Scientific Research Applications

4-bromo-N-[(Z)-(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(Z)-(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

    Modulating Receptor Activity: It may interact with cellular receptors, modulating their activity and influencing cellular signaling processes.

    Inducing Apoptosis: In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-bromo-N-[(Z)-(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]benzamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-N-[(Z)-(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2ClN2O2/c15-10-3-1-8(2-4-10)14(21)19-18-7-9-5-11(16)6-12(17)13(9)20/h1-7,20H,(H,19,21)/b18-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBNLRGCTUYBNV-WSVATBPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Br)Cl)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C\C2=C(C(=CC(=C2)Br)Cl)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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